molecular formula C10H11NO4 B13161119 Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

Cat. No.: B13161119
M. Wt: 209.20 g/mol
InChI Key: JPINSPDUWLHKEJ-UHFFFAOYSA-N
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Description

Methyl 2-(6-Amino-1,3-benzodioxol-5-yl)acetate is a chemical compound of interest in medicinal and organic chemistry research. It features a 1,3-benzodioxole core, a structure present in compounds with a wide range of documented biological activities. Research into analogous 1,3-benzodioxole derivatives has shown these compounds to be investigated as potential inhibitors of cyclooxygenase (COX) enzymes . Furthermore, the 1,3-benzodioxole scaffold is a key building block in the synthesis of various pharmacologically active molecules, and compounds containing this structure have been studied for applications including, but not limited to, anticancer and anti-inflammatory agents . The specific amine and acetate ester functional groups on this molecule make it a versatile intermediate for further chemical synthesis, such as amide bond formation or hydrolysis to the corresponding acetic acid. Researchers may utilize this compound to develop novel chemical entities for experimental purposes. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-13-10(12)3-6-2-8-9(4-7(6)11)15-5-14-8/h2,4H,3,5,11H2,1H3

InChI Key

JPINSPDUWLHKEJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1N)OCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituent at the 6-position of the benzodioxole ring significantly alters electronic and steric properties. Key comparisons include:

Amino vs. Chloro Substituents
  • Electronic Effects: The amino group (NH₂) is strongly electron-donating, increasing electron density on the aromatic ring, whereas chloro (Cl) is electron-withdrawing. This difference affects reactivity in subsequent reactions (e.g., electrophilic substitutions or coordination with metal catalysts).
Amino vs. Methoxy Substituents
  • Steric and Electronic Profile: Methoxy (OCH₃) is moderately electron-donating but bulkier than NH₂. This may reduce steric hindrance in the amino derivative, favoring tighter molecular packing in the solid state.

Spectral and Physical Data

Comparative spectral and physical data are summarized in Table 1.

Table 1: Comparative Properties of Benzodioxole Derivatives

Compound Name Substituent (Position) Melting Point (°C) IR C=O Stretching (cm⁻¹) Yield (%) Reference
Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate NH₂ (6) Not reported Ester: ~1727 N/A Inferred
Methyl 2-[6-(2-Cl-benzoyl)-1,3-benzodioxol-5-yl]acetate (3b ) Cl (2-benzoyl) 80–82 1727 (ester), 1663 (ketone) 70
6-Amino-1,3-benzodioxole-5-carboxylic acid NH₂ (6), COOH (5) Not reported Carboxylic acid: ~1700 N/A
NITR 5/AM (acetyloxymethyl derivative) NO₂ (6) Not reported Multiple ester peaks N/A
  • IR Spectroscopy : Ester carbonyl stretches (~1727 cm⁻¹) are consistent across derivatives, while ketone-containing analogues (e.g., 3b ) show additional peaks at ~1663 cm⁻¹ .
  • Melting Points: Chloro-substituted 3b exhibits a moderate melting point (80–82°C), likely due to weaker intermolecular forces compared to amino derivatives, which may form stronger hydrogen-bonded networks.

Biological Activity

Methyl 2-(6-amino-1,3-benzodioxol-5-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer research. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound features a benzodioxole moiety with an amino group, which may influence its biological properties. The synthesis of this compound typically involves the following steps:

  • Formation of the benzodioxole framework : This can be achieved through various synthetic routes involving dioxole precursors.
  • Introduction of the amino group : This step may involve nucleophilic substitution or reduction reactions.
  • Esterification : The final step involves the esterification of the carboxylic acid with methanol to yield this compound.

Anticancer Properties

Research indicates that derivatives of benzodioxole, including this compound, exhibit cytotoxicity against various cancer cell lines . For instance:

  • Cytotoxicity Studies : In studies evaluating a series of benzodioxole derivatives, compounds similar to this compound displayed varying degrees of activity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cells. Notably, some derivatives showed IC50 values indicating significant cytotoxic effects, suggesting that modifications to the benzodioxole structure can enhance anticancer activity .
CompoundCell LineIC50 (µM)Biological Activity
Compound 2aHep3B1625.8High cytotoxicity
This compoundHeLaTBDPotential anticancer activity

The mechanism by which this compound exerts its effects may involve:

  • Interference with cell cycle progression : Studies have shown that certain benzodioxole derivatives can induce apoptosis in cancer cells by disrupting normal cell cycle regulation.
  • Inhibition of key enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression, such as cyclooxygenase (COX) enzymes .

Study on Benzodioxole Derivatives

A study published in MDPI explored the synthesis and biological evaluation of various benzodioxole derivatives. The results indicated that while some compounds exhibited low cytotoxicity (IC50 values ranging from 3.94 to 9.12 mM), others demonstrated potent anticancer activity, particularly those containing amide groups . This suggests that structural modifications significantly influence biological activity.

Comparative Analysis

In comparing this compound with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 2-(6-cyano-1,3-benzodioxol-5-yl)acetateContains a cyano groupPotentially higher reactivity
Methyl 4-(6-cyano-1,3-benzodioxol-5-yl)butyrateLonger aliphatic chainDifferent solubility and reactivity

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